

Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)pyridine

Cat. No.: B127602

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-Chlorobenzoyl)pyridine**, a significant chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for **2-(4-Chlorobenzoyl)pyridine** (CAS No: 6318-51-0) are crucial for its unambiguous identification and characterization. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

Quantitative ^1H NMR data with specific chemical shifts, multiplicities, and coupling constants for **2-(4-Chlorobenzoyl)pyridine** were not explicitly found in the provided search results. The expected spectrum would show signals corresponding to the protons of the pyridine ring and the chlorobenzoyl group.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Specific ^{13}C NMR chemical shifts for **2-(4-Chlorobenzoyl)pyridine** were not available in the search results. The spectrum is expected to show signals for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the chlorophenyl ring.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~1670	Strong	C=O (Aromatic Ketone) Stretch
~1585, ~1470, ~1430	Medium-Strong	C=C and C=N Ring Stretching (Pyridine)
~1090	Medium	C-Cl Stretch
~3100-3000	Medium-Weak	Aromatic C-H Stretch

This table is based on typical absorption regions for the functional groups present in the molecule. A specific peak list from an experimental spectrum was not found in the search results.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
217/219	-	[M] ⁺ (Molecular Ion)
189	High	[M-CO] ⁺
139	High (Base Peak)	[C ₆ H ₄ CICO] ⁺
111	High	[C ₆ H ₄ Cl] ⁺
78	Medium	[C ₅ H ₄ N] ⁺

Data derived from PubChem, which lists the top three peaks as m/z 139, 189, and 111.^[1] The molecular ion is expected at m/z 217 and 219 due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

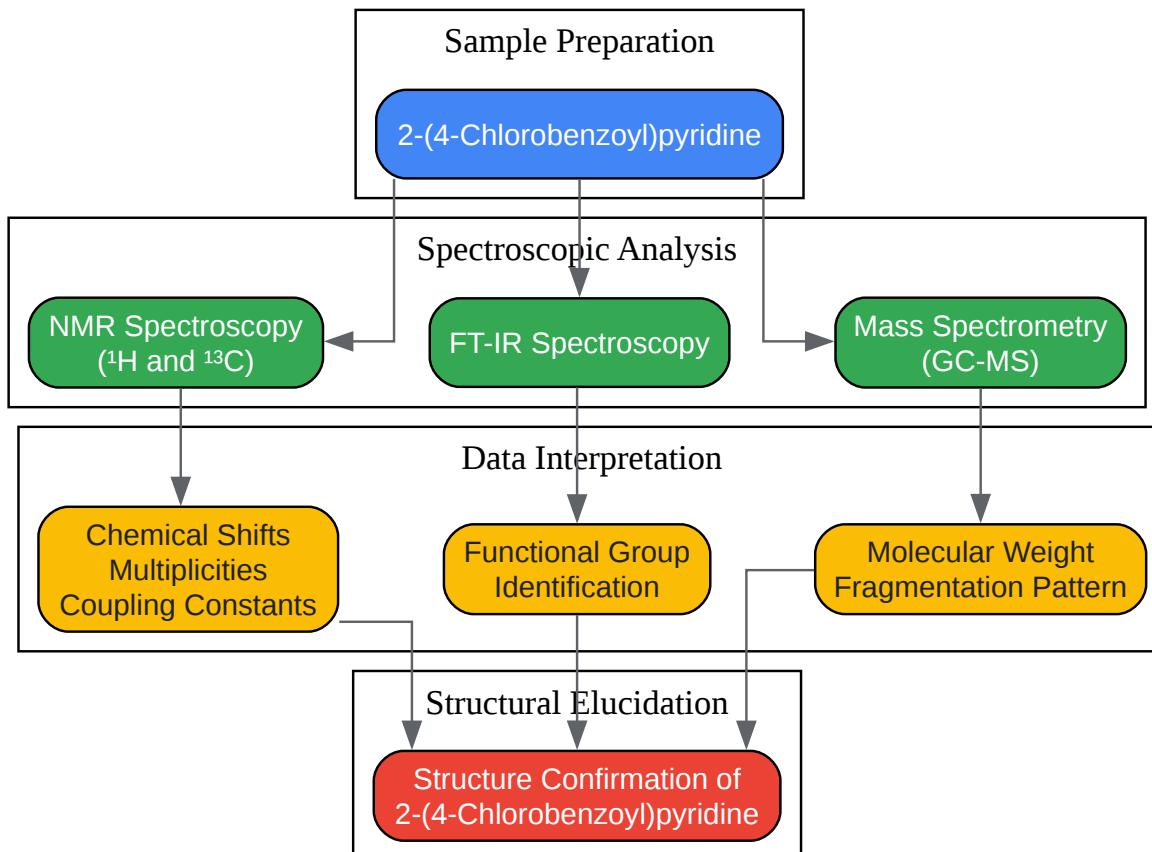
Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-(4-Chlorobenzoyl)pyridine** is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): A small amount of **2-(4-Chlorobenzoyl)pyridine** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-(4-Chlorobenzoyl)pyridine** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for the separation. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation and elution of the compound. Helium is typically used as the carrier gas.
- MS Conditions: The mass spectrometer is operated in the electron impact (EI) mode at a standard ionization energy of 70 eV. The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).
- Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the GC peak is then examined to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-(4-Chlorobenzoyl)pyridine**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **2-(4-Chlorobenzoyl)pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127602#spectroscopic-data-of-2-4-chlorobenzoyl-pyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b127602#spectroscopic-data-of-2-4-chlorobenzoyl-pyridine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com